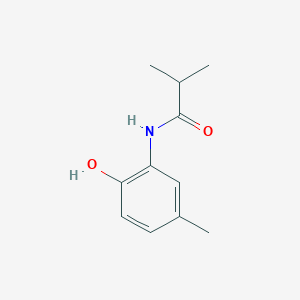

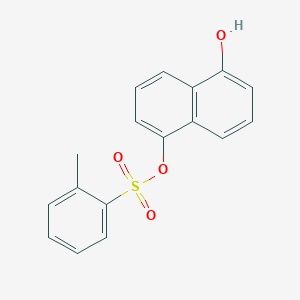

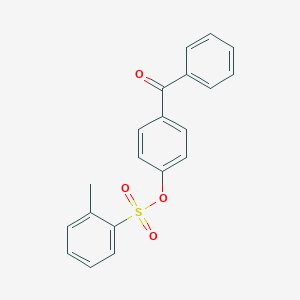

![molecular formula C12H17NO2 B290812 N-[1-(hydroxymethyl)propyl]-3-methylbenzamide CAS No. 791831-61-3](/img/structure/B290812.png)

N-[1-(hydroxymethyl)propyl]-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[1-(hydroxymethyl)propyl]-3-methylbenzamide, also known as Triclosan, is a synthetic antimicrobial agent that has been widely used in various consumer products, such as soaps, toothpaste, and cosmetics. Triclosan has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, fungi, and viruses.

Wirkmechanismus

N-[1-(hydroxymethyl)propyl]-3-methylbenzamide works by inhibiting the activity of enoyl-acyl carrier protein reductase (ENR), which is an essential enzyme in the bacterial fatty acid synthesis pathway. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide binds to the active site of ENR and prevents the conversion of enoyl-ACP to acyl-ACP, which is required for the synthesis of bacterial cell membranes. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has also been found to disrupt membrane integrity and permeability, leading to bacterial cell death.

Biochemical and Physiological Effects:

N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been found to have a range of biochemical and physiological effects on bacteria, fungi, and viruses. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been found to inhibit bacterial growth and biofilm formation, reduce bacterial virulence, and enhance the effectiveness of antibiotics. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has also been found to have antifungal and antiviral properties. However, N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been found to have negative effects on the environment and human health, such as disrupting endocrine function and promoting antibiotic resistance.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has several advantages for lab experiments, such as its broad-spectrum antimicrobial activity, low toxicity, and ease of use. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide can be used to study the effects of antimicrobial agents on bacterial growth, biofilm formation, and antibiotic resistance. However, N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has several limitations for lab experiments, such as its potential to disrupt endocrine function and promote antibiotic resistance, which can affect the validity of experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-[1-(hydroxymethyl)propyl]-3-methylbenzamide. One direction is to develop alternative antimicrobial agents that are less harmful to the environment and human health. Another direction is to study the effects of N-[1-(hydroxymethyl)propyl]-3-methylbenzamide on the microbiome and its potential to disrupt microbial communities. Additionally, there is a need to study the environmental fate and transport of N-[1-(hydroxymethyl)propyl]-3-methylbenzamide and its potential to accumulate in aquatic systems. Finally, there is a need to develop new methods for detecting N-[1-(hydroxymethyl)propyl]-3-methylbenzamide in environmental and biological samples.

Synthesemethoden

N-[1-(hydroxymethyl)propyl]-3-methylbenzamide can be synthesized through a multi-step process starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichloro-5-hydroxybenzaldehyde through a series of reactions. The second step involves the condensation of 2,4-dichloro-5-hydroxybenzaldehyde with propylene oxide to form N-[1-(hydroxymethyl)propyl]-2,4-dichloro-5-hydroxybenzamide. The final step involves the methylation of N-[1-(hydroxymethyl)propyl]-2,4-dichloro-5-hydroxybenzamide to form N-[1-(hydroxymethyl)propyl]-3-methylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of bacteria, fungi, and viruses. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been used in various scientific research applications, such as in microbiology, environmental science, and pharmacology. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been used to study the effects of antimicrobial agents on bacterial growth, biofilm formation, and antibiotic resistance. N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has also been used to study the environmental fate and transport of antimicrobial agents in aquatic systems. In pharmacology, N-[1-(hydroxymethyl)propyl]-3-methylbenzamide has been used to study the mechanism of action and toxicity of antimicrobial agents.

Eigenschaften

CAS-Nummer |

791831-61-3 |

|---|---|

Molekularformel |

C12H17NO2 |

Molekulargewicht |

207.27 g/mol |

IUPAC-Name |

N-(1-hydroxybutan-2-yl)-3-methylbenzamide |

InChI |

InChI=1S/C12H17NO2/c1-3-11(8-14)13-12(15)10-6-4-5-9(2)7-10/h4-7,11,14H,3,8H2,1-2H3,(H,13,15) |

InChI-Schlüssel |

BKXXMDOORMDWBT-UHFFFAOYSA-N |

SMILES |

CCC(CO)NC(=O)C1=CC=CC(=C1)C |

Kanonische SMILES |

CCC(CO)NC(=O)C1=CC=CC(=C1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

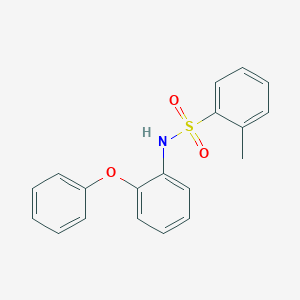

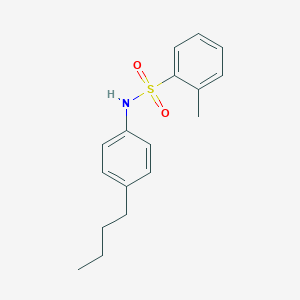

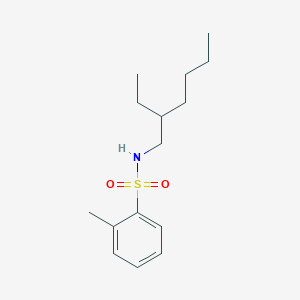

![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)

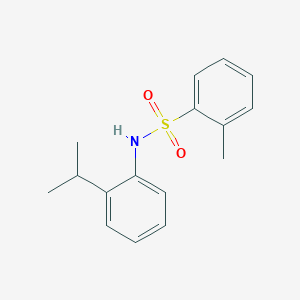

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)

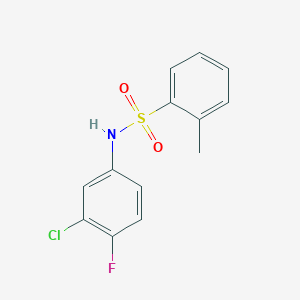

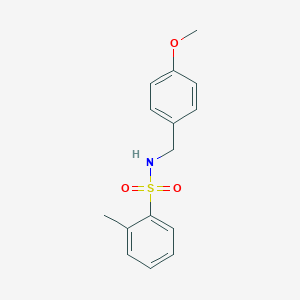

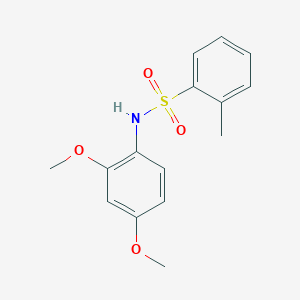

![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)